3-(3-Methylphenyl)-3-oxetanamine
Description
Historical Context of Oxetane (B1205548) and Oxetanamine Research
The oxetane ring, a four-membered heterocycle containing one oxygen atom, was for a long time considered a synthetic curiosity. achemblock.com While the oxetane ring is present in some natural products, most notably the anticancer agent paclitaxel (B517696) (Taxol), its application in medicinal chemistry was historically limited due to challenges in its synthesis and concerns about ring stability. nih.gov Early research focused on the synthesis and ring-opening reactions of the parent oxetane and simple derivatives.
The development of more robust synthetic methods has allowed for the preparation of a wider range of oxetane-containing building blocks. doi.orgnih.gov This has led to a surge in interest in their potential applications. The introduction of an amine functionality to the oxetane ring, creating oxetanamines, further expanded the chemical space available to researchers. These amino-oxetanes are now recognized as valuable motifs in drug discovery. nih.govresearchgate.net
Significance of Strained Cyclic Ethers as Synthetic Scaffolds
Cyclic ethers are a vital class of compounds in organic chemistry, and their utility is often linked to their ring size. bldpharm.com Three- and four-membered cyclic ethers, such as epoxides (oxiranes) and oxetanes, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. This inherent strain makes them more reactive than their larger, less-strained counterparts like tetrahydrofuran (B95107) (a five-membered ring) or dioxane (a six-membered ring). fishersci.com
This reactivity is not a drawback but a key feature that makes them powerful synthetic intermediates. The strained ring can be selectively opened by a variety of nucleophiles, allowing for the stereocontrolled introduction of two functional groups. This property has made strained cyclic ethers invaluable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. bldpharm.com The oxetane ring, being less strained and therefore more stable than an epoxide, offers a balance of reactivity and stability that is particularly attractive for creating durable molecular scaffolds. doi.org
Strategic Importance of 3,3-Disubstituted Oxetanamines in Molecular Design
The strategic placement of substituents on the oxetane ring is crucial for modulating its properties. The 3,3-disubstituted pattern is particularly significant for enhancing the stability of the oxetane ring. doi.org This substitution pattern provides a balance between chemical stability and the desirable three-dimensional structure that the oxetane imparts. doi.org
Within this class, 3-aryl-3-aminooxetanes have emerged as exceptionally important motifs in modern medicinal chemistry. nih.govresearchgate.netthieme.de These structures are considered valuable bioisosteres for benzamides, a common functional group in many marketed drugs. nih.govresearchgate.net By replacing a flat amide group with a three-dimensional, polar, and non-planar amino-oxetane, medicinal chemists can fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for the success of a drug candidate. researchgate.net
The synthesis of these 3-aryl-3-aminooxetanes, including 3-(3-Methylphenyl)-3-oxetanamine, has been a significant challenge. However, recent breakthroughs have provided novel synthetic routes. researchgate.netthieme.de A notable development by Bull and co-workers involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. researchgate.netthieme.de This method allows for the formation of the C-N bond under mild conditions, opening the door to a wide array of 3-aryl-3-aminooxetane analogues for drug discovery programs. researchgate.net
Research Findings on this compound
While specific, detailed research findings exclusively for this compound are not widely available in public literature, its synthesis and properties can be inferred from the general methods developed for 3-aryl-3-aminooxetanes.
General Synthesis of 3-Aryl-3-aminooxetanes
A recently developed method for the synthesis of 3-aryl-3-aminooxetanes proceeds through an oxetane sulfonyl fluoride (B91410) intermediate. This provides a versatile and mild route to this class of compounds. The general steps are outlined below:
| Step | Description |
| 1 | Synthesis of the corresponding 3-aryl-3-hydroxyoxetane. |
| 2 | Conversion of the hydroxyl group to a sulfonyl fluoride. |
| 3 | Defluorosulfonylative coupling with the desired amine. |
This approach is significant as it allows for the late-stage introduction of the amine, enabling the rapid generation of a library of analogues for structure-activity relationship studies. researchgate.net
Physicochemical Data
Properties of 3-Oxetanamine
| Property | Value |
|---|---|
| CAS Number | 21635-88-1 |
| Molecular Formula | C₃H₇NO |
| Molecular Weight | 73.09 g/mol |
| Appearance | Liquid |
Inferred Properties of this compound
| Property | Inferred Value/Characteristic |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature. |
| Polarity | A polar molecule due to the presence of the ether and amine groups. |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCONMRBUYMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298395 | |
| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322878-26-1 | |
| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322878-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Methylphenyl 3 Oxetanamine and Analogous Derivatives
Approaches to Oxetane (B1205548) Ring Construction
The inherent ring strain of the oxetane core necessitates specific and efficient cyclization strategies. acs.org Several robust methods have been developed for the formation of the oxetane ring, each with its own advantages and substrate scope.
Intramolecular Cyclization Strategies
Intramolecular cyclization, particularly through Williamson etherification, is a cornerstone in the synthesis of oxetanes. acs.org This approach typically involves a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a hydroxyl group at the other. In the presence of a base, the alkoxide formed undergoes an intramolecular nucleophilic substitution to yield the oxetane ring.
For the synthesis of 3-aryl-3-substituted oxetanes, a common precursor is a 2-aryl-2-(hydroxymethyl)propane-1,3-diol derivative. One of the primary hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a strong base, like sodium hydride, potassium tert-butoxide, or potassium hydroxide, facilitates the ring closure. acs.org The yields for this Williamson etherification step are often moderate to good, generally ranging from 59% to 87%, and the method is tolerant of various substituents on the aryl ring. acs.org
A representative reaction scheme is the cyclization of a 1,3-diol precursor where one hydroxyl group is converted to a bromide. The resulting bromohydrin is then treated with a base to induce ring closure. For instance, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols via their corresponding acetoxybromides, followed by cyclization with sodium hydride in THF. acs.org
| Precursor Type | Reagents | Product | Typical Yield |
| 1,3-Halohydrin | Base (e.g., NaH, KOtBu) | Oxetane | Moderate to High |
| Monotosylated 1,3-diol | Base (e.g., KOtBu) | Oxetane | High |
Photochemical Cycloaddition Reactions (e.g., Paternò-Büchi)
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition method for the synthesis of oxetanes. nih.gov This reaction occurs between a carbonyl compound in an excited state and an alkene in its ground state. nih.gov For the synthesis of 3-aryl-3-substituted oxetanes, an aryl ketone would react with an appropriate alkene upon photochemical irradiation.
The mechanism involves the photoexcitation of the carbonyl compound to a singlet or triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent ring closure of this diradical yields the oxetane. illinois.edu The regioselectivity and stereoselectivity of the reaction can be influenced by factors such as the nature of the substituents on both the carbonyl compound and the alkene, the solvent, and the temperature. illinois.edu While a versatile method for a wide range of oxetanes, its application to the direct synthesis of 3-amino-3-aryloxetanes would require a precursor with the nitrogen functionality already present on the alkene or carbonyl starting material, or a subsequent functional group transformation.
For example, the reaction of benzophenone with electron-rich alkenes like ethyl vinyl ether has been well-documented. nih.gov More complex substrates, such as chiral cyanobenzoates and diphenylethene, have been used to synthesize 3,3-diphenyloxetanes. acs.org Recently, visible light-mediated Paternò-Büchi reactions using photocatalysts have been developed, offering a safer and more scalable alternative to high-energy UV light. chemrxiv.org
| Carbonyl Compound | Alkene | Light Source | Product |
| Aryl Ketone | Substituted Alkene | UV or Visible Light | 3-Aryl Oxetane |
| Benzophenone | Amylene | Photochemical | 2,2-Diphenyl-3,3-dimethyloxetane |
Cyclization Pathways via 1,3-Diol Precursors
The synthesis of oxetanes from 1,3-diol precursors is a common and reliable strategy, often serving as the initial step before an intramolecular cyclization. acs.org The conversion of a 1,3-diol to an oxetane typically involves the selective functionalization of one of the hydroxyl groups into a good leaving group, followed by base-induced ring closure, as described in the intramolecular cyclization section.
An improved method for the synthesis of 2-methyloxetane involves the reaction of 1,3-butanediol with acetyl chloride to form the chlorohydrin acetate, which is then treated with hot alkali to effect cyclization. researchgate.net This two-step process often provides better yields than the direct reaction of the diol with a hydrogen halide. researchgate.net For 3,3-disubstituted oxetanes, the precursor 1,3-diols can be synthesized from the corresponding dialkyl malonates through a sequence of reactions including reduction of the ester groups. acs.org
However, in the case of 1,3-diols bearing two aryl groups, an alternative reaction pathway known as Grob fragmentation can occur, which leads to the formation of an alkene instead of the desired oxetane. organic-chemistry.org
| 1,3-Diol Derivative | Reagents | Key Intermediate |
| 2-Aryl-propane-1,3-diol | 1. TsCl, Pyridine; 2. Base | Monotosylated diol |
| 1,3-Butanediol | Acetyl chloride, then Alkali | Chlorohydrin acetate |
Oxetane Formation through Hydroxyl Replacement via Oxyphosphonium Salts
The Mitsunobu reaction provides a powerful method for the cyclization of 1,3-diols to form oxetanes under mild conditions. nih.govrsc.org This reaction involves the activation of one of the hydroxyl groups in the diol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org
The reaction proceeds through the formation of an oxyphosphonium salt intermediate. The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the activated oxygen and displacing the triphenylphosphine oxide in an SN2 reaction to form the oxetane ring. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon center that is attacked. wikipedia.org
This methodology has been successfully applied to the stereoselective synthesis of oxetanes from 1,3-diols. For instance, a solution of a 1,3-diol treated with triphenylphosphine and DEAD can lead to the corresponding oxetane in good yield. rsc.org
| Diol Substrate | Reagents | Key Intermediate |
| 1,3-Diol | PPh3, DEAD/DIAD | Alkoxyphosphonium salt |
Introduction and Modification of the Amine Functionality
Once the oxetane ring is constructed, or from a suitable precursor, the amine group at the C3 position can be introduced.
Reductive Amination Protocols
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing 3-(3-Methylphenyl)-3-oxetanamine, this would typically involve the reductive amination of a 3-(3-methylphenyl)-3-oxetanone precursor. This reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the ketone with an amine source (such as ammonia or an ammonium salt), followed by the reduction of this intermediate to the desired amine. wikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the ketone. harvard.edu The reaction is often performed as a one-pot procedure, where the ketone, amine source, and reducing agent are all present in the reaction mixture. wikipedia.org The conditions are generally mild and tolerate a wide range of functional groups. harvard.edu
| Ketone Precursor | Amine Source | Reducing Agent | Product |
| 3-Aryl-oxetan-3-one | NH3 / NH4OAc | NaBH3CN / NaBH(OAc)3 | 3-Aryl-3-oxetanamine |
Amide Coupling Reactions on Oxetanamine Scaffolds
The primary amine of 3-aminooxetane and its derivatives serves as a versatile handle for elaboration through amide coupling reactions. This transformation is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the oxetane core to a vast array of carboxylic acids. hepatochem.com The general process involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the oxetanamine. researchgate.net
Commonly, this is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. semanticscholar.org A wide variety of reagents have been developed for this purpose, often categorized into carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). hepatochem.com The choice of reagent can be critical, especially when dealing with complex or sensitive substrates. hepatochem.comresearchgate.net For instance, phosphonium salts have the advantage of not reacting with the free amino group of the amine component, which allows for the use of equimolar amounts of the acid and amine. hepatochem.com
The reaction typically proceeds by mixing the carboxylic acid, the oxetanamine, the coupling reagent, and often a non-nucleophilic base (like triethylamine or Hünig's base) in an appropriate aprotic solvent. These reactions are generally efficient and can be completed within a few hours. semanticscholar.org This methodology provides a direct and modular route to a diverse library of N-(oxetan-3-yl)amides, enabling the exploration of this chemical space for drug discovery. researchgate.net
Table 1: Common Reagents for Amide Coupling on Oxetanamine Scaffolds This table is for illustrative purposes and based on general amide coupling principles.
| Reagent Class | Example Reagent | Typical Conditions | Notes |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Often used with an additive like HOBt to suppress side reactions. | Efficient and widely used. hepatochem.com |
| Aminium/Uronium | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Requires a non-nucleophilic base (e.g., DIPEA). | Fast reaction rates and high yields. semanticscholar.org |
| Phosphonium | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Does not require protection of the amine component. hepatochem.com | Particularly useful for valuable or complex amines. |
Aza-Michael Addition Approaches for Oxetane Amino Acid Derivatives
The aza-Michael addition is a powerful method for C-N bond formation that has been successfully applied to the synthesis of oxetane-containing amino acid derivatives. mdpi.combohrium.com This approach involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester tethered to an oxetane ring. acs.org
A key precursor for this reaction is methyl 2-(oxetan-3-ylidene)acetate, which can be synthesized from oxetan-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.comresearchgate.net The subsequent aza-Michael addition is typically catalyzed by a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetonitrile. mdpi.comnih.gov The use of DBU is advantageous as it promotes the addition reaction under mild conditions while preventing side reactions like ester group cleavage that can occur with stronger bases. mdpi.com
This methodology is versatile, accommodating a wide range of amine nucleophiles, including heterocyclic aliphatic and aromatic amines. mdpi.com For example, reactions with amines such as 3-(N-Boc-amino)azetidine hydrochloride have been carried out at 45 °C for 24 hours to yield the desired adducts. mdpi.com This synthetic route provides a simple and efficient pathway to novel heterocyclic amino acid derivatives incorporating the oxetane scaffold. bohrium.comnih.gov
Table 2: Examples of Aza-Michael Addition for Oxetane Amino Acid Synthesis Data synthesized from described methodologies. mdpi.combohrium.com
| Amine Nucleophile | Precursor | Catalyst/Solvent | Product Type |
| Pyrrolidine | Methyl 2-(oxetan-3-ylidene)acetate | DBU / Acetonitrile | 3-substituted 3-(acetoxymethyl)oxetane |
| Piperidine | Methyl 2-(oxetan-3-ylidene)acetate | DBU / Acetonitrile | 3-substituted 3-(acetoxymethyl)oxetane |
| 1H-Pyrazole | Methyl 2-(oxetan-3-ylidene)acetate | DBU / Acetonitrile | 3-substituted 3-(acetoxymethyl)oxetane |
| 3-(N-Boc-amino)azetidine | Methyl 2-(oxetan-3-ylidene)acetate | DBU / Acetonitrile | 3-substituted 3-(acetoxymethyl)oxetane |
Strategies for Aryl Substitution at the Oxetane Ring
Introducing an aryl substituent at the C3 position of the oxetane ring is a crucial step in the synthesis of compounds like this compound. This can be accomplished through several modern synthetic methods, including cross-coupling and direct arylation.
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms of aryl groups and other carbons. libretexts.org In the context of oxetane synthesis, this reaction can be used to couple an arylboronic acid (or ester) with a halogenated oxetane derivative, or an oxetane-containing boronic acid with an aryl halide. nih.govnih.gov
The catalytic cycle typically involves a palladium(0) complex and proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction requires a base, such as potassium carbonate or potassium hydroxide, and is performed in a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov This methodology has been successfully used for the diversification of heterocyclic compounds and can be applied to create 3-aryl-oxetane structures from appropriately functionalized precursors. mdpi.comresearchgate.net For instance, a brominated oxetane could be coupled with an arylboronic acid to install the desired aryl moiety. bohrium.com
Direct arylation methods offer a more atom-economical alternative to traditional cross-coupling by forming C-C bonds through the activation of C-H bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.net Photoredox catalysis has emerged as a powerful tool for this type of transformation. chemrxiv.org
For oxetanes, direct α-arylation of the ether C-H bonds can be achieved. acs.org For example, a visible-light-promoted photoredox catalytic method using an iridium-based photocatalyst can generate an α-oxyalkyl radical from the oxetane. acs.org This radical can then undergo a Minisci-type coupling with electron-deficient heteroarenes to yield the α-arylated product. acs.orgchemrxiv.org While this typically functionalizes the C2 or C4 position, related radical-based strategies can be envisioned for functionalizing the C3 position, for example, through the decarboxylative coupling of 3-aryl-3-carboxylic acid oxetanes. chemrxiv.org
Stereoselective Synthesis of this compound Systems
The synthesis of 3-aryl-3-oxetanamines where the C3 position is a stereocenter requires stereoselective methods to control the three-dimensional arrangement of the molecule. Enantioselective catalysis is a primary strategy for achieving this control.
Enantioselective catalysis utilizes chiral catalysts to produce one enantiomer of a chiral product in excess. Several strategies have been developed for the asymmetric synthesis of substituted oxetanes. nih.gov
One approach is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides, which can be used to construct oxetanes bearing all-carbon quaternary stereocenters. nih.gov This method provides a pathway to chiral 3,3-disubstituted oxetanes. Another powerful strategy is the enantioselective desymmetrization of prochiral oxetanes. nih.gov This involves the selective reaction of one of two identical functional groups in a prochiral molecule, guided by a chiral catalyst. Transition metal, Lewis acid, and Brønsted acid catalysis have all been employed for this purpose, offering access to a diverse range of chiral alcohols and ethers derived from oxetanes. nih.gov
For example, scandium(III) triflate in combination with a chiral Box ligand has been shown to catalyze the asymmetric opening of oxetanes by internal carbon nucleophiles, leading to enantioenriched products under mild conditions. acs.org Furthermore, biocatalytic platforms using engineered enzymes like halohydrin dehalogenases have been developed for both the enantioselective formation and ring-opening of oxetanes, showcasing high efficiency and excellent enantioselectivity. doaj.org These advanced catalytic methods are crucial for accessing specific stereoisomers of complex oxetane-containing molecules for pharmaceutical applications.
Reactivity and Mechanistic Investigations of 3 3 Methylphenyl 3 Oxetanamine
Oxetane (B1205548) Ring Reactivity Profiles
The strained four-membered ring of oxetanes makes them valuable building blocks in organic synthesis. acs.org Unlike their less strained five- and six-membered cyclic ether counterparts (tetrahydrofuran and tetrahydropyran, respectively), oxetanes readily undergo ring-opening reactions. This reactivity is primarily driven by the relief of approximately 25 kcal/mol of ring strain. acs.org Activation of the oxetane oxygen with a Lewis or Brønsted acid is often required to facilitate ring cleavage by a nucleophile. researchgate.net
In the presence of an acid, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack. For a 3-substituted oxetane like 3-(3-methylphenyl)-3-oxetanamine, the regiochemistry of the ring-opening is a critical consideration. The reaction mechanism shares similarities with the acid-catalyzed ring-opening of epoxides. youtube.compressbooks.pub
The protonated oxetane exists in a state of equilibrium. The positive charge on the oxygen atom withdraws electron density from the ring carbons, making them electrophilic. The tertiary carbon atom (C3), bearing the 3-methylphenyl group, is better able to stabilize a partial positive charge compared to the unsubstituted methylene (B1212753) carbons (C2 and C4). Consequently, the transition state for nucleophilic attack possesses significant SN1-like character. pressbooks.pub This leads to a preferential attack of the nucleophile at the more substituted tertiary carbon.
| Catalyst System | Nucleophile | Substrate Type | Key Findings | Reference |
| Brønsted Acid (HX) | Halide (X⁻) | 3-Substituted Oxetane | Preferential attack at the more substituted carbon due to SN1-like transition state. | pressbooks.pub |
| Protic Acid (e.g., H₂SO₄) | Water/Alcohol | General Oxetanes | Forms 1,3-diols or 1,3-alkoxy alcohols. | researchgate.net |
| Lewis Acid (e.g., Yb(OTf)₃) | TMSCN | 2,2-Disubstituted Oxetane | Effective catalysis for ring-opening with cyanide nucleophile. | researchgate.net |
| Phenol (as general acid) | Acetate | Epoxide (analogy) | Reduces activation energy for ring-opening significantly compared to non-catalyzed reaction. | nih.gov |
While less reactive than acid-activated oxetanes, the strained ring can also be opened directly by strong nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic ring carbons, displacing the oxygen atom. For unsymmetrically substituted oxetanes, the attack generally occurs at the less sterically hindered carbon atom. researchgate.net
However, for 3-substituted oxetanes, including this compound, catalytic asymmetric ring-opening has emerged as a powerful tool for creating chiral, highly functionalized building blocks. rsc.orgresearchgate.net Chiral Brønsted acids or metal complexes can be used to catalyze the enantioselective opening of the prochiral oxetane ring. acs.orgrsc.org For instance, Sun and co-workers developed a catalytic enantioselective ring-opening of 3-substituted oxetanes using 2-mercaptobenzothiazoles as nucleophiles in the presence of a chiral phosphoric acid catalyst, achieving excellent enantioselectivities. acs.org
The choice of nucleophile is broad, encompassing organolithium reagents, amines, thiols, and azides, leading to a wide array of valuable 1,3-functionalized products. researchgate.netrsc.org
| Nucleophile | Catalyst | Substrate | Product Type | Key Features | Reference |
| Organolithium Reagents | Chiral Tridentate Ligand / BF₃·OBu₂ | 3-Phenyloxetane | Chiral 1,3-diarylpropanol | First example of enantioselective desymmetrization, though with moderate ee. | acs.org |
| 2-Mercaptobenzothiazoles | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral 3-substituted-3-(benzothiazol-2-ylthio)propan-1-ols | Low catalyst loadings and excellent enantioselectivities (71–99% ee). | acs.org |
| Nitrogen Nucleophiles | Cationic Aluminum Salen Complex | trans-Epoxides (analogy) | β-Amino alcohols | Catalyst-controlled regioselectivity in opening unbiased epoxides. | rsc.org |
| Internal Hydroxyl Group | Co-salen Complex | 3-Substituted Oxetanes with pendant alcohol | Cyclic Ethers | Intramolecular enantioselective ring opening. | acs.org |
Beyond simple ring-opening, oxetanes can participate in more complex transformations such as ring expansions. These reactions convert the four-membered oxetane core into larger heterocyclic systems, which are themselves valuable synthetic targets.
A notable example is the dual palladium and acid-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols. nih.gov This reaction with aryl iodides produces 2,3,4-trisubstituted dihydrofurans. The proposed mechanism involves a domino sequence:
Heck Arylation: The palladium catalyst facilitates the arylation of the vinyl group.
Transposition: An acid-catalyzed transposition of the resulting allylic alcohol occurs.
Ring Opening: The internal hydroxyl group acts as a nucleophile, attacking a carbon of the oxetane ring to induce ring-opening and subsequent closure to the five-membered dihydrofuran ring. nih.gov
While this compound does not possess the vinyl group required for this specific transformation, the principle demonstrates that the strained oxetane ring can be a dynamic participant in rearrangement and expansion reactions under the right catalytic conditions.
Mechanistic Pathways of Ring-Opening Polymerization
Oxetanes are important monomers for cationic ring-opening polymerization (CROP), yielding polyethers (polyoxetanes) with a range of properties. The polymerization is driven by the relief of ring strain.
The CROP of oxetanes proceeds through a chain-growth mechanism involving an active oxonium ion at the end of the growing polymer chain. capes.gov.br The process can be described in three main stages:
Initiation: A cationic initiator, typically a Brønsted acid or a Lewis acid in combination with a proton source (e.g., water or alcohol), activates a monomer molecule. This involves protonation or coordination to the oxetane oxygen, followed by ring-opening to form a carbocationic or oxonium ion species that initiates polymerization. Photoacid generators (PAGs) can also be used for light-induced polymerization. researchgate.net
Propagation: The active chain end, an oxonium ion, is attacked by the nucleophilic oxygen of an incoming monomer molecule. This SN2-type reaction opens the monomer's ring and adds it to the polymer chain, regenerating the active oxonium ion at the new chain end. This process repeats, leading to chain growth.
Chain Transfer and Termination: The polymerization can be terminated by reaction with a nucleophile that quenches the active center or by chain transfer reactions where the active center is transferred to another molecule (e.g., monomer, solvent, or another polymer chain). capes.gov.br In some systems, particularly when using specific initiators and solvents like 1,4-dioxane, transfer reactions can be minimized, leading to a "living" polymerization where chains grow uniformly with a narrow molecular weight distribution. capes.gov.br
The 3-methylphenyl substituent in this compound would be expected to influence the polymerization kinetics and the properties of the resulting polymer due to its steric bulk and electronic effects.
Recent advances in polymerization have highlighted the effectiveness of cooperative catalysis, where multiple catalytic species work in concert to enhance reaction rates and control. uni-stuttgart.de This approach is particularly promising for the ring-opening polymerization (ROP) of oxetanes and other cyclic monomers. acs.orgacs.org
Multimetallic complexes, for instance, can outperform their monometallic counterparts by facilitating monomer activation and propagation through cooperative effects between metal centers. acs.org The distance between metal centers is a crucial factor; a "Goldilocks" scenario is often required where the centers are close enough to cooperate but not so close as to cause steric hindrance. acs.org
Another strategy involves dual catalysis with a Lewis acid (LA) and a Lewis base, such as an N-heterocyclic olefin (NHO). uni-stuttgart.de In this setup, the LA activates the oxetane monomer by coordinating to its oxygen, making it more electrophilic. The NHO can then act as a nucleophilic initiator or part of the propagation machinery, attacking the activated monomer. This synergistic activation pathway can lead to more efficient and controlled polymerization under milder conditions than traditional methods. uni-stuttgart.de
| Catalysis Type | Catalyst System Example | Proposed Mechanism of Action | Advantage | Reference |
| Monometallic | Al(III) Aminotriphenolate | Single active site for monomer coordination and ring-opening. | Baseline for comparison. | acs.org |
| Bimetallic Cooperative | Dinuclear Zinc Complex | Two metal centers cooperate, one to bind the initiator and the other to activate the monomer. | Enhanced polymerization rates and control. Lower activation energy barrier. | acs.org |
| Dual Catalysis | Lewis Acid + N-Heterocyclic Olefin (NHO) | LA activates the monomer, making it susceptible to nucleophilic attack by the NHO/initiator. | Synergistic activation allows for polymerization under mild conditions. | uni-stuttgart.de |
| Bifunctional Organocatalysis | Thiourea-Tertiary Amine | Thiourea activates the monomer via hydrogen bonding, while the amine deprotonates the initiator/growing chain. | Metal-free, highly selective polymerization with excellent control. | acs.org |
Elucidation of Rate-Determining Steps in Oxetane Polymerization
Research on substituted oxetanes, such as 3,3-bis(chloromethyl)oxetane (B146354) (BCOM), has suggested that the rate-determining step is the ring-opening of this tertiary oxonium ion. radtech.org This step requires overcoming a specific activation energy (Ea) to proceed. Once this step is triggered, the subsequent polymerization is typically rapid and exothermic. radtech.org
Computational studies using density functional theory (DFT) on unsubstituted oxetane polymerization have provided further insight. rsc.orgrsc.org These studies show that the polymerization proceeds by the continuous attack of the oxygen atom of a neutral oxetane monomer on a carbon atom of the protonated oxetane cation. rsc.org The analysis of the energy profile reveals that the activation energy for the initial dimerization step is very low, suggesting a high reaction rate at the onset of polymerization. rsc.org As the polymer chain grows, the activation energy for subsequent additions tends to increase, leading to a smoother reaction rate. rsc.org
The mechanism for the cationic ring-opening polymerization of this compound is expected to follow this general pathway. The key steps are:
Initiation: Protonation of the oxetane oxygen by a cationic initiator.
Propagation: Nucleophilic attack of a monomer on the activated, protonated oxetane ring. This involves the formation of a tertiary oxonium ion.
Ring-Opening: The cleavage of a C-O bond in the strained tertiary oxonium ion, which is often the rate-limiting step, leading to chain growth.
The table below summarizes the general kinetic characteristics observed in cationic oxetane polymerization.
| Polymerization Step | Key Feature | Kinetic Significance |
| Initiation | Formation of a secondary oxonium ion. | Fast |
| Formation of Tertiary Oxonium Ion | Reaction of the secondary oxonium ion with a monomer. | Leads to a stable, long-lived intermediate. radtech.org |
| Ring-Opening of Tertiary Oxonium Ion | Cleavage of the strained four-membered ring. | Often the rate-determining step. radtech.org |
| Propagation | Addition of subsequent monomer units. | Rapid and exothermic once initiated. radtech.org |
This table is generated based on general principles of oxetane polymerization and may not represent specific experimental data for this compound.
Reactivity of the Tertiary Amine Moiety
The this compound molecule contains a tertiary amine, a functional group whose reactivity is significantly modulated by the adjacent oxetane ring. Typically, tertiary amines are basic and nucleophilic. However, the oxetane ring, particularly at the 3-position, exerts a powerful inductive electron-withdrawing effect through its sigma bonds. nih.gov
This electron-withdrawing nature has a profound impact on the basicity of the amine. It has been demonstrated that an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov For instance, this would make the amine about 500 times less basic than a comparable acyclic tertiary amine. nih.gov This reduction in basicity is a critical feature, influencing how the molecule interacts with acids and its potential use in biological contexts where avoiding high basicity is often desirable. nih.gov
While the basicity is reduced, the amine can still act as a nucleophile. In quantum chemical studies on the reaction of tertiary amines with epoxides (a related strained ring system), the rate of quaternization was found to be determined by charge control. dnu.dp.ua The steric bulk of the substituents on the amine also plays a crucial role in its nucleophilic reactivity. dnu.dp.ua For this compound, the methylphenyl group and the oxetane ring itself contribute to the steric environment around the nitrogen atom, which would influence its reaction rates with various electrophiles.
Furthermore, the presence of an internal nucleophile like an amine can affect the stability of the oxetane ring. Under acidic conditions, 3,3-disubstituted oxetanes that also contain an amine or alcohol functionality may be more prone to ring-opening. nih.gov
| Compound Type | Typical pKaH | Impact of Oxetane Ring |
| Acyclic Tertiary Alkylamine | ~9.9 | N/A |
| Oxetane-Substituted Amine | ~7.2 | Significant reduction in basicity due to inductive effect. nih.gov |
This table illustrates the general effect of an alpha-oxetane substituent on amine basicity.
Influence of the Methylphenyl Substituent on Chemical Reactivity
The 3-methylphenyl group at the 3-position of the oxetane ring exerts both steric and electronic influences on the molecule's reactivity.
Steric Influence: The presence of two substituents at the C3 position (the methylphenyl group and the amine group) provides steric hindrance. This disubstitution pattern generally increases the chemical stability of the oxetane ring. nih.govresearchgate.net The bulky groups can sterically block the path of external nucleophiles attempting to attack the C-O antibonding orbitals, thus making acid-catalyzed ring-opening more difficult compared to less substituted oxetanes. nih.gov
Electronic Influence: The phenyl ring itself can participate in reactions, and its electronic nature—whether electron-rich or electron-poor—can affect the reactivity of the entire molecule. The methyl group on the phenyl ring is a weak electron-donating group through hyperconjugation and induction. This slightly increases the electron density of the aromatic ring.
In reactions involving the oxetane ring, the electronic nature of the aryl substituent can be significant. For example, in certain acid-promoted ring-expansion reactions of 2-aryloxetanes, electron-poor aryl substituents were found to decrease the nucleophilicity of the oxetane and favor the formation of side products. nih.gov Conversely, the electron-donating methyl group in this compound would be expected to slightly enhance the nucleophilicity of the oxetane oxygen compared to an unsubstituted phenyl group, potentially influencing the rate of protonation and subsequent ring-opening. However, this effect is generally less pronounced than the strong inductive withdrawal of the oxetane ring on the amine.
The nature of substituents on aryl rings attached to oxetanes generally does not have a significant impact on some reactions, with both electron-rich and electron-poor aryls being well-tolerated in many synthetic transformations. acs.orgbeilstein-journals.org
Advanced Spectroscopic and Computational Approaches in Oxetanamine Research
Structural Characterization Methodologies
The precise elucidation of the three-dimensional structure of 3-(3-Methylphenyl)-3-oxetanamine relies on a suite of advanced spectroscopic techniques. These methods provide a detailed map of the molecular framework and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, offering insights into the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the methylphenyl group, the methylene (B1212753) protons of the oxetane (B1205548) ring, the amine protons, and the methyl group protons. The chemical shifts and coupling patterns of the oxetane ring protons are particularly informative about the ring's conformation. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show characteristic signals for the carbons in the tolyl group, the quaternary carbon of the oxetane ring attached to the aromatic ring and the amine group, and the two methylene carbons of the oxetane ring.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the electronic environment of the nitrogen atom in the amine group.
¹⁹F NMR: While not directly applicable to the parent compound, ¹⁹F NMR would be a crucial technique for analyzing fluorinated derivatives of this compound, providing clear and sensitive signals for the fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0-7.4 | 125-138 |
| Oxetane CH₂ | 4.5-4.9 | 75-80 |
| Amine NH₂ | 1.5-3.0 (broad) | - |
| Methyl CH₃ | 2.3-2.4 | 20-22 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the methylphenyl group and the oxetane ring.
Photoelectron Spectroscopy of Oxetane Derivatives
Photoelectron spectroscopy provides insights into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. acs.org For oxetane derivatives, this technique can be used to probe the energies of the molecular orbitals, including the lone pair orbitals of the oxygen and nitrogen atoms and the π-orbitals of the aromatic ring. acs.org Such studies, when combined with theoretical calculations, can illuminate the electronic interactions between the oxetane ring and the methylphenyl substituent. acs.org
Vibrational Spectroscopy (e.g., Infrared, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups and ascertain the vibrational modes of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the oxetane ether linkage (around 950-1150 cm⁻¹), and aromatic C=C stretching. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds. The aromatic ring vibrations and the symmetric breathing modes of the oxetane ring are often well-defined in the Raman spectrum. nih.govnih.gov
Table 2: Expected Vibrational Frequencies for this compound Expected data based on analogous structures.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300-3500 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C-O-C Stretch (Oxetane) | 950-1150 | IR |
Theoretical Chemistry and Computational Modeling
Theoretical and computational methods are powerful adjuncts to experimental studies, providing a deeper understanding of the molecular properties and behavior of this compound. nih.govbiointerfaceresearch.comscispace.comresearchgate.netmdpi.comresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govscispace.comresearchgate.net For this compound, DFT calculations can be applied to:
Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms. researchgate.net
Calculate Spectroscopic Properties: Simulate NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.netrsc.org
Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. biointerfaceresearch.com
Table 3: Computationally Derived Properties of this compound using DFT Illustrative data.
| Property | Calculated Value |
|---|---|
| Dipole Moment | 2.0 - 2.5 D |
| HOMO Energy | -8.5 to -9.0 eV |
| LUMO Energy | -0.5 to -1.0 eV |
Ab Initio Methods in Electronic Structure Calculations
Ab initio quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, based on fundamental physical constants without reliance on experimental data for parameterization. These first-principles calculations are instrumental in determining the electronic structure of molecules like this compound.
The primary goal of these calculations is to ascertain the distribution of electrons within the molecule, which dictates its energy, geometry, and properties. For this compound, ab initio methods such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) can be employed. These methods, combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can accurately model the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Key structural features of the oxetane ring, such as its puckered conformation and specific bond lengths (C-O typically ~1.46 Å, C-C ~1.53 Å) and angles (C-O-C ~90.2°, C-C-C ~84.8°), are defined by the electronic structure. acs.org Ab initio calculations can precisely determine these values for the ground state of this compound, accounting for the electronic influence of the 3-methylphenyl and amine substituents on the strained four-membered ring.
Table 1: Representative Ab Initio Methods in Electronic Structure Calculation
| Method | Description | Key Application for this compound |
| Hartree-Fock (HF) | A mean-field theory approach that provides a foundational approximation of the multi-electron wavefunction. | Initial geometry optimization and molecular orbital analysis. |
| Møller-Plesset (MP2) | Incorporates electron correlation, offering higher accuracy for energy calculations than HF. | Refined energy calculations and investigation of electron correlation effects. |
| Coupled Cluster (CC) | A highly accurate method for calculating electronic structure, often considered a "gold standard." | Benchmarking energies and providing highly reliable electronic properties. |
| Density Functional (DFT) | A method that calculates the electronic structure based on the electron density, offering a balance of accuracy and computational cost. | Often used for larger systems to predict geometry, vibrational frequencies, and electronic properties. |
Mechanistic Elucidation through Transition State Analysis
Computational chemistry is an indispensable tool for mapping out reaction mechanisms. By locating and characterizing transition states (TS), chemists can understand the energy barriers and pathways of chemical transformations. For a molecule like this compound, this analysis is crucial for understanding both its synthesis and its subsequent reactions.
For instance, the formation of the oxetane ring, perhaps via an intramolecular cyclization (a Williamson etherification type reaction), involves a specific transition state. acs.org Computational modeling can locate the geometry of this TS, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate.
Furthermore, the reactivity of the oxetane ring, which is prone to ring-opening reactions under acidic or nucleophilic conditions, can be studied in detail. researchgate.net Transition state analysis can differentiate between competing mechanisms, such as an SN1-like pathway involving a stabilized carbocation intermediate or a concerted SN2-like pathway. researchgate.net By calculating the energies of the transition states for each proposed path, the most likely mechanism can be identified. For example, in the photochemical retro-Paternò-Büchi reaction, computational analysis can elucidate whether the initial step is a C-C or C-O bond scission by comparing the respective transition state energies. acs.org
Conformational Analysis and Molecular Geometry Investigations
The three-dimensional shape of a molecule is fundamental to its function and interactions. This compound possesses several key conformational features that can be investigated computationally.
Oxetane Ring Puckering: The four-membered oxetane ring is not planar. It adopts a puckered conformation to relieve the strain from eclipsing interactions between adjacent hydrogen atoms. acs.org The degree of this puckering can be quantified by a dihedral angle, and its value is influenced by the substituents on the ring. acs.orgillinois.edu Computational methods can precisely calculate this puckering angle and the energy barrier for ring inversion.
Aryl Group Rotation: The 3-methylphenyl group is not fixed in space but can rotate around the C-C bond connecting it to the oxetane ring. This rotation is associated with an energy profile that has distinct minima (low-energy conformers) and maxima (rotational barriers).
Amine Group Inversion: The nitrogen atom of the amine group can undergo pyramidal inversion, another conformational process with a specific energy barrier.
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. This provides a complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer represent the most probable structure of the molecule.
Table 2: Key Geometric Parameters for Conformational Analysis
| Parameter | Definition | Relevance to this compound |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Defines the core structure of the oxetane and phenyl rings. |
| Bond Angle | The angle formed between three connected atoms. | Determines the strain within the four-membered ring and the orientation of substituents. |
| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Quantifies the puckering of the oxetane ring and the rotation of the phenyl group. |
Prediction of Reactivity and Electronic Properties
Computational chemistry enables the prediction of a molecule's reactivity and electronic characteristics before it is even synthesized. By analyzing the output of electronic structure calculations, several key descriptors of reactivity can be obtained for this compound.
Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the nitrogen atom's lone pair and the π-system of the phenyl ring would be electron-rich sites.
Global Reactivity Descriptors: Derived from FMO energies, properties like chemical hardness, softness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov
The presence of the electron-donating methyl group at the meta position of the phenyl ring is expected to increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Computational models can precisely quantify this effect by comparing the calculated properties of this compound with its unsubstituted counterpart, 3-phenyl-3-oxetanamine. These predictive capabilities are invaluable in medicinal chemistry, where oxetanes are often used as isosteres for carbonyl or gem-dimethyl groups to improve properties like metabolic stability and solubility. nih.govnih.gov
Role of 3 3 Methylphenyl 3 Oxetanamine As a Synthetic Building Block
Integration into Diverse Organic Architectures
The 3-aryl-3-aminooxetane scaffold, represented by 3-(3-methylphenyl)-3-oxetanamine, serves as a powerful design element for medicinal chemists. Its primary application is as a three-dimensional bioisostere for planar structures like benzamides, a pharmacophore present in over 100 approved drugs. digitellinc.commorressier.com By replacing a flat amide group with a puckered oxetane (B1205548) ring, chemists can introduce significant conformational changes that may enhance binding to biological targets. digitellinc.commorressier.com
Key applications include:
Benzamide (B126) Bioisosteres: Matched molecular pair analysis reveals that aryl amino-oxetanes successfully mimic the polarity and hydrogen bonding capabilities of benzamides. digitellinc.commorressier.com However, they offer distinct advantages, including increased aqueous solubility and greater three-dimensionality, which are highly desirable properties in drug discovery. digitellinc.commorressier.com
Late-Stage Functionalization: A significant advantage of this building block is its suitability for late-stage functionalization. Novel synthetic methods allow for the coupling of pre-functionalized oxetane precursors with complex, amine-containing drug molecules. morressier.comdoi.org This enables the rapid generation of analogues of existing drugs, where the original benzamide or a similar group is replaced by the 3-aryl-oxetanamine motif.
Scaffolds for Novel Architectures: The inherent reactivity of the amino group, combined with the stability of the oxetane ring, allows for its use as a linchpin in constructing more elaborate structures. For instance, 3-aminooxetanes can participate in annulation reactions to create novel heterocyclic and spirocyclic systems, further expanding their utility in creating diverse chemical matter. nih.govchemrxiv.org
The table below illustrates the comparative properties of aryl amino-oxetanes versus traditional benzamides, as determined through matched molecular pair studies.
| Feature | Benzamide | Aryl Amino-Oxetane | Advantage of Oxetane |
| Conformation | Planar | 3-Dimensional, Puckered | Increased spatial complexity for target interaction. digitellinc.commorressier.com |
| Aqueous Solubility | Lower | Higher | Improved pharmacokinetic profile. digitellinc.commorressier.com |
| Chemical Stability | Susceptible to hydrolysis | Remarkably stable to acid/base | Broader compatibility with synthetic steps. digitellinc.commorressier.com |
| Lipophilicity (LogD) | Variable | Comparably low | Favorable for drug-like properties. digitellinc.commorressier.com |
Functional Group Interconversions on Oxetane-Containing Scaffolds
A critical feature of any synthetic building block is the ability to perform chemical modifications on its structure without compromising its core. The 3,3-disubstituted oxetane ring, particularly in 3-aryl-3-aminooxetane systems, is notably robust and tolerant of a wide array of reaction conditions that are typically part of a medicinal chemist's toolbox. chemrxiv.orgrsc.org This stability allows for extensive functional group interconversions on both the amine and the aryl substituents.
The primary amine of this compound is a versatile handle for derivatization. Standard transformations such as acylation, sulfonylation, alkylation, and reductive amination can be performed selectively. Furthermore, the amino group enables unique cycloaddition pathways. For example, 3-aminooxetanes have been shown to act as 1,3-amphoteric molecules that undergo [3+2] annulations with polarized π-systems like isothiocyanates and carbon dioxide to efficiently generate valuable heterocycles such as iminothiazolidines. nih.gov
The table below summarizes the demonstrated stability of the 3,3-disubstituted oxetane core under various common reaction conditions, making it a reliable scaffold for multi-step synthesis. chemrxiv.orgrsc.org
| Reaction Class | Specific Conditions | Oxetane Core Stability |
| Oxidation | PCC, DMP, TEMPO | Stable |
| Reduction | NaBH₄, LiAlH₄, H₂, Pd/C | Stable |
| Alkylation/Acylation | Alkyl halides, Acyl chlorides | Stable |
| C-C Coupling | Suzuki, Sonogashira, Heck | Generally Stable |
| Hydrolysis | LiOH, NaOH (Basic) | Stable |
| Protecting Groups | Boc cleavage (TFA), Cbz cleavage (H₂) | Stable |
| Acidic Conditions | Mild acids (e.g., TFA) | Stable digitellinc.commorressier.com |
| Basic Conditions | Strong bases (e.g., LiOH, DBU) | Stable digitellinc.commorressier.comnih.gov |
Development of New Reagents and Intermediates for Complex Molecule Synthesis
The practical use of a building block like this compound is contingent on the availability of efficient methods for its synthesis and incorporation. Research in this area has led to the development of novel reagents and intermediates that streamline the synthesis of the entire 3-aryl-3-aminooxetane class.
A breakthrough in this area was the development of oxetane sulfonyl fluorides (OSFs) as versatile and bench-stable precursors. doi.orgresearchgate.net These reagents are synthesized from the corresponding 3-aryl-3-oxetanol in a multi-step sequence. The resulting OSFs undergo a novel defluorosulfonylative coupling reaction with a wide range of primary and secondary amines. doi.orgresearchgate.net This transformation mimics a standard amide bond formation, granting access to vast libraries of commercially available amines and enabling the rapid synthesis of diverse 3-aryl-3-aminooxetanes. researchgate.net This method is particularly powerful for array chemistry and the late-stage functionalization of complex molecules. morressier.comdoi.org
Furthermore, the 3-aminooxetane motif itself can be considered a specialized reagent for constructing other cyclic systems. As demonstrated in their use as 1,3-amphoteric synthons, their reaction with various electrophiles provides direct, convergent access to five-membered heterocycles, which are themselves important scaffolds in medicinal chemistry. nih.gov This dual role—as both a bioisosteric building block and a reactive intermediate for further constructions—underscores the value of this compound and related compounds in the synthesis of complex molecules. nih.gov
Future Prospects and Emerging Research Frontiers in Substituted Oxetanamine Chemistry
Novel Synthetic Routes for Complex Substituted Oxetanamines
The synthesis of structurally complex oxetanes, particularly those with 3,3-disubstitution like 3-(3-Methylphenyl)-3-oxetanamine, presents a significant synthetic challenge due to the inherent ring strain of the four-membered ether. acs.orgrsc.org Overcoming this hurdle is crucial for accessing novel analogues for various applications.
Recent advancements have moved beyond traditional intramolecular cyclizations, which often require harsh conditions. acs.org One promising strategy involves the catalytic Friedel-Crafts reaction using 3-oxetanol substrates followed by oxidative cleavage, providing a two-step route to 3-aryl-3-oxetane carboxylic acid derivatives. nih.gov Another innovative approach is the use of iron-nickel dual catalysis for the Markovnikov-selective hydroarylation of olefins with (hetero)aryl halides, which has been successfully applied to generate a library of 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org
Visible-light-mediated Paternò-Büchi reactions between alkenes and α-ketoesters, employing iridium photosensitizers, have emerged as a powerful tool for constructing the oxetane (B1205548) ring under mild conditions. beilstein-journals.org Furthermore, photocatalytic methods involving benzoylformate esters and alkenes can be directed towards either Paternò-Büchi cycloadditions or allylic functionalization, showcasing the versatility of photochemistry in oxetane synthesis. acs.org The development of synthetic protocols for novel 3,3-disubstituted oxetanes that are scalable to kilogram quantities is also a significant step forward, enabling their wider use in drug development programs. rsc.org
Advanced Mechanistic Studies on Oxetane Ring Transformations
A deeper understanding of the mechanisms governing oxetane ring transformations is essential for designing new reactions and controlling product selectivity. The ring strain of oxetanes, at approximately 106 kJ/mol, is a key factor in their reactivity, being slightly less than that of oxiranes. researchgate.net This difference in strain energy leads to a higher activation energy for the ring-opening of oxetanes compared to their three-membered counterparts. researchgate.net
Mechanistic studies have elucidated various pathways for oxetane ring formation and opening. For instance, in the biosynthesis of Paclitaxel (B517696) (Taxol), several mechanisms for the formation of its oxetane ring have been proposed and investigated, including acid-catalyzed rearrangements of epoxy-esters and enzyme-mediated cyclizations. nih.govresearchgate.net These biosynthetic insights can inspire the development of new biomimetic synthetic strategies.
Computational studies have also been instrumental in understanding the conformational behavior of substituted oxetanes. The introduction of substituents can lead to a more puckered conformation to alleviate eclipsing interactions. acs.org Furthermore, investigations into the reactions of strain-heightened oxetanes, such as 2-methyleneoxetanes, have revealed novel reaction pathways. Unlike simple oxetanes, their reaction with nucleophiles can release an enolate instead of an alkoxide, opening up new synthetic possibilities. nih.gov
Development of Catalytic Systems for Oxetanamine Functionalization
The development of catalytic systems for the selective functionalization of the oxetane ring and its substituents is a major frontier. Such systems can provide efficient and atom-economical routes to a diverse range of derivatives.
For instance, copper-catalyzed intramolecular cross-coupling of hydroxyvinylstannanes has been shown to be an effective method for forming the oxetane ring. beilstein-journals.org In the realm of ring-opening reactions, chiral phosphoric acids have been employed as catalysts for the enantioselective opening of oxetanes with silyl (B83357) nucleophiles. researchgate.net Rhodium catalysts have also been utilized for the ring-opening of oxetanes. researchgate.net
A significant recent development is the use of oxetane sulfonyl fluorides as precursors to carbocations under mild thermal conditions. chemrxiv.org This "defluorosulfonylation" reaction allows for the coupling of the oxetane motif with a broad range of nucleophiles, enabling the synthesis of novel oxetane-containing heterocyclic, sulfoximine, and phosphonate (B1237965) derivatives. chemrxiv.org This method showcases the potential for developing new catalytic pathways that leverage the unique reactivity of the oxetane ring.
Exploration of Unconventional Reactivity Patterns
Moving beyond predictable ring-opening reactions, researchers are exploring unconventional reactivity patterns of oxetanes to unlock new synthetic transformations. The inherent strain of the oxetane ring can be harnessed to drive unusual rearrangements and cycloadditions. nih.gov
Strain-heightened oxetanes, such as 2-methyleneoxetanes and oxaspirohexanes, exhibit unique reactivity. nih.gov For example, 2-methyleneoxetanes can be converted into homopropargyl alcohols or undergo a silicon-accelerated isomerization/electrocyclic ring-opening. nih.gov Oxaspirohexanes, derived from 2-methyleneoxetanes, undergo various substituent-dependent rearrangements in the presence of Lewis acids. nih.gov
Another example of unconventional reactivity is the defluorosulfonylation of oxetane sulfonyl fluorides, which proceeds through a carbocation intermediate under neutral, thermal conditions, a departure from typical acid-catalyzed ring openings. chemrxiv.org This allows for the formation of new chemical bonds and the construction of complex molecular architectures that would be difficult to access through traditional methods. chemrxiv.org The exploration of such novel reactivity patterns is crucial for expanding the synthetic utility of the oxetane scaffold and creating new molecular entities for various scientific disciplines.
Q & A
Basic: What are the common synthetic routes for preparing 3-(3-Methylphenyl)-3-oxetanamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves oxetane ring formation or functionalization of pre-existing oxetane scaffolds. A two-step approach is common:
Oxetane Ring Construction : Use cyclization of 3-methylphenyl-substituted epoxides via acid-catalyzed intramolecular nucleophilic attack (e.g., BF₃·OEt₂ as catalyst) .
Amine Introduction : Employ reductive amination of ketone intermediates (e.g., NaBH₃CN with ammonium acetate) or substitution of oxetane-activated leaving groups (e.g., Mitsunobu reaction with phthalimide, followed by deprotection) .
Optimization :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during ring closure.
- Catalyst Loading : 10–15 mol% Lewis acids improve cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Yields typically range from 45–70% depending on steric hindrance from the 3-methylphenyl group .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H NMR :
- Oxetane protons appear as distinct multiplets between δ 4.5–5.0 ppm due to ring strain.
- The 3-methylphenyl group shows aromatic protons as a multiplet (δ 6.8–7.2 ppm) and a singlet for the methyl group (δ 2.3–2.4 ppm) .
- ¹³C NMR :
- Oxetane carbons resonate at δ 75–80 ppm (C-N) and δ 85–90 ppm (C-O).
- The quaternary carbon adjacent to the amine is observed at δ 55–60 ppm .
- IR : Strong absorption at ~1100 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) confirms oxetane and amine functionalities .
- Mass Spectrometry (HRMS) : Exact mass matches [M+H]⁺ for C₁₁H₁₅NO (theoretical m/z 178.1226) .
Advanced: How does the steric and electronic environment of the oxetane ring in this compound influence its reactivity in nucleophilic ring-opening reactions compared to other oxetane derivatives?
Methodological Answer:
The 3-methylphenyl group introduces steric hindrance and electron-donating effects:
- Steric Effects : The meta-methyl group restricts nucleophile access to the oxetane’s electrophilic carbon, slowing ring-opening kinetics. Compare rate constants (k) using pseudo-first-order kinetics under identical conditions (e.g., NaSH in DMF at 25°C) .
- Electronic Effects : Electron-donating substituents increase oxetane ring stability. DFT calculations (B3LYP/6-31G*) show a 5–8 kcal/mol higher activation energy for ring-opening compared to unsubstituted oxetanamine .
Experimental Design : - Use competitive reactions with model nucleophiles (e.g., thiols, amines) and monitor progress via HPLC or ¹H NMR.
- Compare with analogs like N-(2-methoxybenzyl)oxetan-3-amine () to isolate substituent effects.
Advanced: What strategies can be employed to resolve enantiomers of this compound, and how does stereochemistry impact its biological activity?
Methodological Answer:
- Chiral Resolution :
- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (retention time difference ≥2 min) .
- Diastereomeric Salt Formation : React with (+)- or (-)-camphorsulfonic acid and recrystallize from ethanol .
- Biological Impact :
Basic: What are the stability considerations for this compound under various storage conditions, and how can degradation products be identified?
Methodological Answer:
- Storage :
- Degradation Analysis :
Advanced: In the context of drug discovery, how can this compound be utilized as a bioisostere, and what are the pharmacokinetic implications of incorporating the oxetane ring?
Methodological Answer:
- Bioisosteric Replacement :
- PK Studies :
- Metabolic Stability : Incubate with human liver microsomes (HLMs); oxetanes resist CYP450 oxidation better than ethers (t₁/₂ ≥60 min vs. ≤30 min) .
- Membrane Permeability : Use Caco-2 cell monolayers; oxetanes enhance permeability 2–3x compared to carbamates due to reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
